Leucine orlistat, (-)-

Descripción general

Descripción

Orlistat is a reversible inhibitor of gastrointestinal lipases, indicated for weight loss and weight maintenance . It is used in the treatment of obesity by inhibiting fat-metabolizing enzymes . It was approved by the FDA for use in combination with a reduced-calorie diet in 1999 . This drug is now available in both over-the-counter and prescription preparations, depending on the dosage quantity .

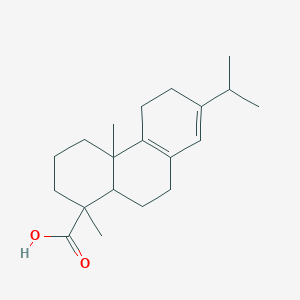

Molecular Structure Analysis

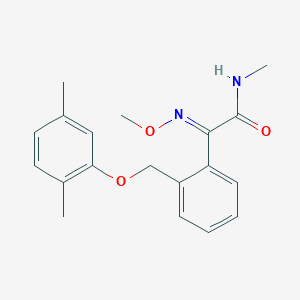

Orlistat is a potent and selective inhibitor of various lipase enzymes responsible for the metabolism of fat . It acts in the gastrointestinal (GI) tract via covalent binding to the serine residues located on the active site of both gastric and pancreatic lipase .Chemical Reactions Analysis

Orlistat is a white to off-white crystalline powder which is approximately insoluble in water but freely soluble in chloroform and extremely soluble in methyl alcohol and ethyl alcohol . The optimized method for its quantification was well precise, accurate, sensitive, stability indicating, and tested with all statistical parameters .Physical And Chemical Properties Analysis

Orlistat has a density of 1.0±0.1 g/cm3, a boiling point of 615.9±30.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C . Its molar refractivity is 141.6±0.3 cm3, and it has a molar volume of 507.6±3.0 cm3 .Aplicaciones Científicas De Investigación

Leucine in Metabolic Regulation and Muscle Synthesis

Metabolic Effects and Glucose Homeostasis Leucine is recognized for its role in metabolic regulation, including effects on food intake, energy balance, and glucose homeostasis. Although oral leucine supplementation does not significantly affect food intake, it may help reduce body adiposity under specific conditions and improve glucose homeostasis. These findings suggest leucine's potential in managing obesity and diabetes mellitus, albeit more research is needed to confirm its effectiveness in obese subjects (Pedroso et al., 2015).

Muscle Protein Synthesis Leucine supplementation has been studied for its effects on muscle protein synthesis, particularly as a pharmaconutrient in the prevention and treatment of sarcopenia (age-related muscle loss) and type 2 diabetes. Leucine can act as a strong insulin secretagogue, augmenting muscle protein synthetic responses, especially in elderly men, thereby indicating its potential in muscle mass maintenance and enhancement (van Loon, 2012).

Orlistat in Obesity Management

Mechanism of Action and Efficacy Orlistat functions by inhibiting gastrointestinal lipases, reducing dietary fat absorption. It has proven effective in weight management for adults and adolescents, with improvements in glycaemic parameters and metabolic risk factors in obese patients. The significance of orlistat extends to its potential role in managing metabolic syndrome and reducing the risk of developing type 2 diabetes in obese individuals (Henness & Perry, 2006).

Direcciones Futuras

Leucine, a branched amino acid, has anti-obesity effects on glucose tolerance, lipid metabolism, and insulin sensitivity . Leucine also modulates mitochondrial dysfunction, representing a new strategy to target aging, neurodegenerative disease, obesity, diabetes, and cardiovascular disease . More research is needed to fully elucidate the relationship between leucine and lipid metabolism .

Propiedades

IUPAC Name |

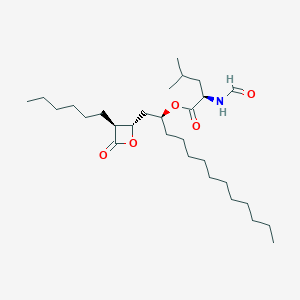

[(2S)-1-[(2S,3S)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2R)-2-formamido-4-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H53NO5/c1-5-7-9-11-12-13-14-15-16-18-24(34-29(33)26(30-22-31)20-23(3)4)21-27-25(28(32)35-27)19-17-10-8-6-2/h22-27H,5-21H2,1-4H3,(H,30,31)/t24-,25-,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHLBNYSZXLDEJQ-NFGXINMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC(=O)C(CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCC[C@@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OC(=O)[C@@H](CC(C)C)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H53NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146801 | |

| Record name | Leucine orlistat, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

495.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leucine orlistat, (-)- | |

CAS RN |

104872-28-8 | |

| Record name | Leucine orlistat, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104872288 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucine orlistat, (-)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEUCINE ORLISTAT, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QMQ98VHOQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,1,7,7-Tetramethylbicyclo[2.2.1]heptan-2-amine Hydrochloride](/img/structure/B129163.png)